Distinct CYP3A4 Active Site Binding Domain Versus Testosterone and BFC
7-Benzyloxyquinoline (7-BQ) binds to a different domain within the CYP3A4 active site compared to testosterone and 7-benzyloxy-4-trifluoromethylcoumarin (BFC). When paired with testosterone, 7-BQ exhibited a decrease in apparent Km by factor α = 0.21–0.72 and a decrease in Vmax by factors α/β = 0.09–0.75, confirming non-competitive kinetic interactions [1]. This evidence directly refutes the assumption that CYP3A4 substrates are interchangeable.
| Evidence Dimension | CYP3A4 active site binding domain occupancy |
|---|---|
| Target Compound Data | 7-BQ binds to a domain distinct from testosterone and BFC; non-competitive interaction with both comparators |
| Comparator Or Baseline | Testosterone; BFC (7-benzyloxy-4-trifluoromethylcoumarin) |
| Quantified Difference | Km change factor α = 0.21–0.72; Vmax change factor α/β = 0.09–0.75 when paired with testosterone |
| Conditions | Baculovirus-expressed CYP3A4 with oxidoreductase, three-dimensional nonlinear regression kinetic analysis |
Why This Matters
Selection of multiple substrates with non-competitive binding is necessary to accurately predict CYP3A4 inhibition potential for drug-drug interaction screening.
- [1] Lu P, Lin Y, Rodrigues AD, Rushmore TH, Baillie TA, Shou M. Testosterone, 7-Benzyloxyquinoline, and 7-Benzyloxy-4-trifluoromethyl-coumarin Bind to Different Domains within the Active Site of Cytochrome P450 3A4. Drug Metabolism and Disposition. 2001;29(11):1473-1479. View Source
